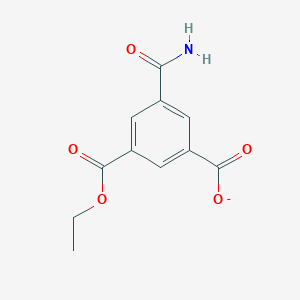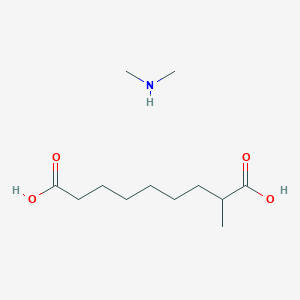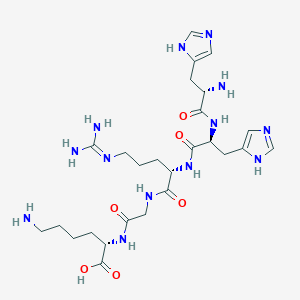
L-Lysine, L-histidyl-L-histidyl-L-arginylglycyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Lysine, L-histidyl-L-histidyl-L-arginylglycyl- is a peptide compound composed of the amino acids lysine, histidine, arginine, and glycine. This compound is known for its potential biological activities, including immunomodulatory and anti-inflammatory effects. It is often studied for its applications in various fields such as medicine, biology, and chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Lysine, L-histidyl-L-histidyl-L-arginylglycyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid (L-lysine) is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to allow for the next amino acid to be added.
Coupling: The next amino acid (L-histidine) is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (L-histidine, L-arginine, glycine).
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides like L-Lysine, L-histidyl-L-histidyl-L-arginylglycyl- often involves large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, using automated synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
L-Lysine, L-histidyl-L-histidyl-L-arginylglycyl- can undergo various chemical reactions, including:
Oxidation: The histidine residues can be oxidized to form histidyl radicals.
Reduction: Disulfide bonds, if present, can be reduced to thiols.
Substitution: Amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Histidyl radicals or oxidized peptide fragments.
Reduction: Reduced peptide with free thiol groups.
Substitution: Modified peptide with substituted amino groups.
科学的研究の応用
L-Lysine, L-histidyl-L-histidyl-L-arginylglycyl- has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in cellular signaling and protein interactions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and immunomodulatory properties.
Industry: Utilized in the development of peptide-based drugs and biomaterials.
作用機序
The mechanism of action of L-Lysine, L-histidyl-L-histidyl-L-arginylglycyl- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The peptide can bind to receptors on cell surfaces, influencing cellular responses.
Pathways Involved: It may modulate signaling pathways related to inflammation and immune response, such as the NF-κB pathway.
類似化合物との比較
L-Lysine, L-histidyl-L-histidyl-L-arginylglycyl- can be compared to other similar peptides:
Glycyl-L-histidyl-L-lysine: Known for its wound healing and anti-inflammatory properties.
L-lysyl-L-histidyl-L-arginyl: Studied for its role in cellular signaling and immune modulation.
Similar Compounds
- Glycyl-L-histidyl-L-lysine
- L-lysyl-L-histidyl-L-arginyl
- L-arginyl-L-histidyl-L-lysyl
These comparisons highlight the unique combination of amino acids in L-Lysine, L-histidyl-L-histidyl-L-arginylglycyl- and its specific biological activities.
特性
CAS番号 |
391652-67-8 |
|---|---|
分子式 |
C26H43N13O6 |
分子量 |
633.7 g/mol |
IUPAC名 |
(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]hexanoic acid |
InChI |
InChI=1S/C26H43N13O6/c27-6-2-1-4-19(25(44)45)37-21(40)12-34-23(42)18(5-3-7-33-26(29)30)38-24(43)20(9-16-11-32-14-36-16)39-22(41)17(28)8-15-10-31-13-35-15/h10-11,13-14,17-20H,1-9,12,27-28H2,(H,31,35)(H,32,36)(H,34,42)(H,37,40)(H,38,43)(H,39,41)(H,44,45)(H4,29,30,33)/t17-,18-,19-,20-/m0/s1 |
InChIキー |
BYUXJCZERSGMCM-MUGJNUQGSA-N |
異性体SMILES |
C1=C(NC=N1)C[C@@H](C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)O)N |
正規SMILES |
C1=C(NC=N1)CC(C(=O)NC(CC2=CN=CN2)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CCCCN)C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzoic acid, 4-[4,5-dicyano-2-(phenylthio)phenoxy]-](/img/structure/B14233413.png)
![2-Buten-1-one, 3-methyl-1-[4-(trifluoromethyl)phenyl]-](/img/structure/B14233417.png)
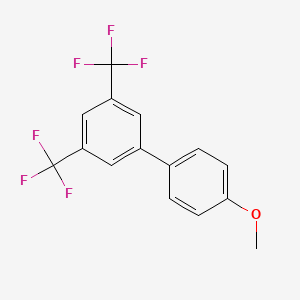
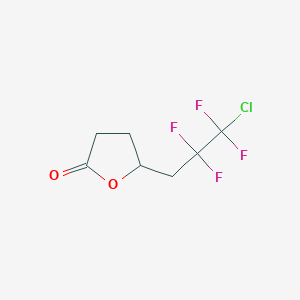
![6-Methyl-5-oxo-5,11-dihydroisoindolo[2,1-a]quinazolin-6-ium methyl sulfate](/img/structure/B14233421.png)
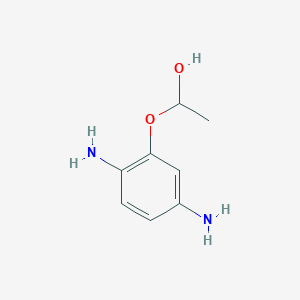

![Benzoic acid;[3-[(10-hexylanthracen-9-yl)methoxy]phenyl]methanol](/img/structure/B14233455.png)
![Benzenesulfonamide, N-[2-(6-bromo-2-pyridinyl)ethyl]-2-nitro-](/img/structure/B14233458.png)
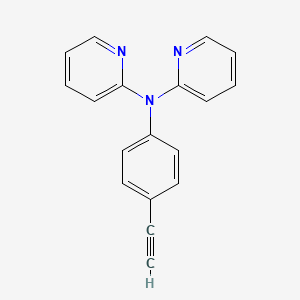
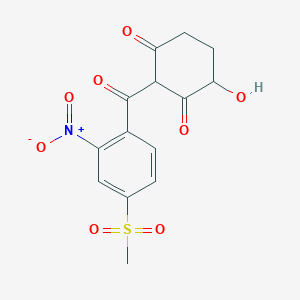
![1-{Phenyl[2-(trifluoromethyl)phenyl]methyl}piperazine](/img/structure/B14233474.png)
